molecular formula C12H20O2 B8536872 3,5-Dimethyl-1-(carbethoxymethylene)cyclohexane

3,5-Dimethyl-1-(carbethoxymethylene)cyclohexane

Cat. No.: B8536872
M. Wt: 196.29 g/mol
InChI Key: LOIOUEKABHAYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-1-(carbethoxymethylene)cyclohexane is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylcyclohexylidene)acetate

InChI

InChI=1S/C12H20O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h8-10H,4-7H2,1-3H3

InChI Key

LOIOUEKABHAYLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CC(CC(C1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

85 g of dry toluene are added to a round flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. Under a nitrogen atmosphere there are now introduced 17.2 g of sodium in small portions and the mixture is heated to boiling. After dissolution of the sodium (after about 3 hours), the mixture is cooled to 20° C. and there is slowly added dropwise thereto (during about 11/2 hours) a mixture of 219 g of ethyl diethylphosphonoacetate, 95 g of 3,5-dimethyl-cyclohexanone and 220 g of dry toluene. The temperature is held between 25° and 30° C. The mixture is stirred at this temperature for a further 2 days and thereupon poured on to 400 g of ice, extracted with toluene, washed neutral and concentrated. The residue is distilled over a Widmer column and thus yields 110 g of ethyl 3,5-dimethyl-cyclohexylideneacetate.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
219 g
Type
reactant
Reaction Step Three
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
220 g
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Four
Quantity
85 g
Type
solvent
Reaction Step Five

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